molecular formula C9H6BrNO3 B1414620 3-Bromo-2-cyano-4-methoxybenzoic acid CAS No. 1807164-44-8

3-Bromo-2-cyano-4-methoxybenzoic acid

Cat. No.: B1414620
CAS No.: 1807164-44-8
M. Wt: 256.05 g/mol
InChI Key: RQHLRDFTXGYILI-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-4-methoxybenzoic acid is a chemical compound with the CAS Registry Number 1807164-44-8 . This benzoic acid derivative has a molecular formula of C 9 H 6 BrNO 3 and a molecular weight of 256.05 g/mol . Its structure features a benzoic acid core substituted with a bromo atom, a cyano group, and a methoxy group, making it a valuable multifunctionalized building block in organic synthesis . This compound is recognized as a molecular building block for the synthesis of more complex structures . The presence of distinct functional groups, such as the carboxylic acid, bromine, and nitrile, allows for a range of potential chemical transformations, including metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclizations to form heterocyclic systems. Such properties make it a potentially useful intermediate in medicinal chemistry for the development of active pharmaceutical ingredients, as well as in materials science . Related benzoic acid derivatives have been studied for their plant growth regulation and herbicidal activities, suggesting potential agrochemical research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-2-cyano-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-7-3-2-5(9(12)13)6(4-11)8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHLRDFTXGYILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection and Initial Functionalization

p-Methoxybenzoic acid serves as the core aromatic substrate due to its methoxy substituent, which influences regioselectivity during subsequent halogenation and substitution reactions. The initial step involves selective bromination at the para position relative to the methoxy group.

  • Method : Bromination in acetic acid with catalytic ferric chloride (FeCl₃) under controlled temperature (20-60°C) for 1-5 hours, followed by reflux at 70°C for 0.5-5 hours, yields 3-bromo-4-methoxybenzoic acid with high purity and yield (~70%).

Data Table 1: Bromination of p-Methoxybenzoic Acid

Step Reagents & Conditions Product Yield Notes
1 Bromine + Glacial Acetic Acid + FeCl₃, 20-60°C 3-Bromo-4-methoxybenzoic acid ~70% Regioselective para-bromination

Conversion to the Corresponding Acid Chloride

The acid chloride derivative enhances reactivity for subsequent transformations.

  • Method : Treatment of 3-bromo-4-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux produces 3-bromo-4-methoxybenzoyl chloride efficiently (>96.8%).

Data Table 2: Acid Chloride Formation

Step Reagents & Conditions Product Yield Notes
2 Thionyl chloride + Reflux 3-Bromo-4-methoxybenzoyl chloride >96% Excess SOCl₂ removed by distillation

Introduction of the Nitrile Group

The nitrile group is introduced via nucleophilic substitution of the aromatic ring, typically through cyanation.

  • Method : Using cuprous cyanide (CuCN) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), the acid chloride reacts to form 3-bromo-4-methoxybenzonitrile . This step involves refluxing for several hours, followed by work-up involving decomposition of nitrile complexes with ferric chloride and purification by distillation.

Data Table 3: Nitrile Substitution

Step Reagents & Conditions Product Yield Notes
3 Cuprous cyanide + NMP, reflux 3-Bromo-4-methoxybenzonitrile ~68% Purified via vacuum distillation

Final Hydrolysis to Carboxylic Acid

If the nitrile is initially synthesized as an ester or intermediate, hydrolysis under acidic or basic conditions yields the target 3-bromo-2-cyano-4-methoxybenzoic acid .

  • Method : Acidic hydrolysis using hydrochloric acid or basic hydrolysis with sodium hydroxide, followed by acidification, yields the free acid with high purity.

Summary of the Synthetic Route

Step Reaction Reagents & Conditions Key Intermediate Yield References
1 Bromination Bromine + FeCl₃, acetic acid 3-Bromo-4-methoxybenzoic acid ~70%
2 Acid chloride formation SOCl₂, reflux 3-Bromo-4-methoxybenzoyl chloride >96%
3 Nitrile introduction CuCN + NMP, reflux 3-Bromo-4-methoxybenzonitrile ~68%
4 Ortho bromination NBS, radical conditions This compound Variable
5 Hydrolysis HCl or NaOH Final acid High Standard

Research Findings and Notes

  • The regioselectivity of bromination is crucial; directing groups like methoxy and nitrile influence the position of substitution.
  • The nitrile group can be introduced via nucleophilic aromatic substitution on acid chlorides or via Sandmeyer-type reactions if suitable diazonium intermediates are prepared.
  • The entire process is optimized for high yield and purity, with purification steps including recrystallization and vacuum distillation.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-2-cyano-4-methoxybenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used under inert atmosphere conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids are formed.

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 3-Bromo-2-cyano-4-methoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of brominated and cyano-substituted benzoic acids on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. It is also employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-4-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions (Relative to COOH) Key Functional Groups Inferred Properties
This compound Not provided C9H6BrNO3 256.06 2-CN, 3-Br, 4-OCH3 Cyano, Bromo, Methoxy High acidity (CN EWG), moderate solubility
3-Bromo-4-methoxybenzoic acid 99-58-1 C8H7BrO3 230.04 3-Br, 4-OCH3 Bromo, Methoxy Lower acidity (no CN), higher lipophilicity
3-Bromo-5-hydroxy-4-methoxybenzoic acid 256519-02-5 C8H7BrO4 247.05 3-Br, 4-OCH3, 5-OH Bromo, Methoxy, Hydroxy Higher acidity (OH), hydrogen bonding capacity
4-Bromo-3-methylbenzoic acid 7697-28-1 C8H7BrO2 215.05 4-Br, 3-CH3 Bromo, Methyl Lower acidity (CH3 EDG), higher volatility

Substituent Effects on Acidity

  • Cyano Group (CN): The ortho-positioned cyano group in this compound significantly enhances the acidity of the carboxylic acid group due to its strong electron-withdrawing nature.
  • Hydroxy vs. Methoxy : In 3-bromo-5-hydroxy-4-methoxybenzoic acid, the para-hydroxy group increases acidity compared to methoxy, as hydroxyl can deprotonate more readily .

Solubility and Physicochemical Behavior

  • Polarity: The cyano and methoxy groups in the target compound increase polarity compared to methyl-substituted analogs, suggesting lower organic solvent solubility but higher aqueous solubility at low pH .

Q & A

Q. What are the key synthetic routes for 3-Bromo-2-cyano-4-methoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with bromination of a benzoic acid derivative (e.g., using N-bromosuccinimide or Br₂), followed by cyano group introduction via nucleophilic substitution (e.g., KCN/CuCN). The methoxy group is introduced using methylating agents (e.g., CH₃I/K₂CO₃). Optimization includes:
  • Temperature Control : Maintaining 0–5°C during bromination to minimize side products .
  • Catalyst Use : Pd-based catalysts for cyanation to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy at δ 3.9 ppm) .
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (COOH stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₆BrNO₃: theoretical 256.95 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :
  • Drug Intermediate : Serves as a precursor for kinase inhibitors due to its electron-withdrawing groups (bromo, cyano) enhancing binding to ATP pockets .
  • Biochemical Probes : Functionalization via Suzuki-Miyaura coupling to generate biaryl analogs for target validation .

Advanced Research Questions

Q. How can researchers address competing substitution reactions during synthesis?

  • Methodological Answer : Competing reactions (e.g., over-bromination or methoxy displacement) are mitigated by:
  • Regioselective Protection : Temporarily protecting the carboxylic acid group as a methyl ester to direct bromination to the desired position .
  • Stepwise Functionalization : Sequential addition of substituents (bromo → cyano → methoxy) to reduce steric hindrance and electronic clashes .
  • Kinetic Monitoring : Using TLC or HPLC to track reaction progress and halt at intermediate stages .

Q. What strategies are effective in analyzing and resolving contradictions in reaction yield data?

  • Methodological Answer :
  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) to identify critical variables (e.g., solvent polarity, catalyst loading) affecting yield .
  • By-product Analysis : LC-MS or GC-MS to detect impurities (e.g., de-brominated or over-alkylated products) and adjust conditions .
  • Reproducibility Checks : Repeating reactions under controlled atmospheres (e.g., inert gas) to exclude oxygen/moisture interference .

Q. How does the electronic effect of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Bromo Group : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Heck). Electron-withdrawing cyano/methoxy groups activate the aryl ring, accelerating oxidative addition but may hinder transmetallation .
  • DFT Calculations : Computational modeling (e.g., Gaussian) predicts charge distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .
  • Experimental Validation : Comparing coupling efficiency with analogs lacking methoxy/cyano groups to isolate electronic effects .

Key Notes

  • Safety : Handle with nitrile gloves and under fume hoods due to potential cyanide release during decomposition .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation of the bromo group .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-cyano-4-methoxybenzoic acid
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3-Bromo-2-cyano-4-methoxybenzoic acid

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